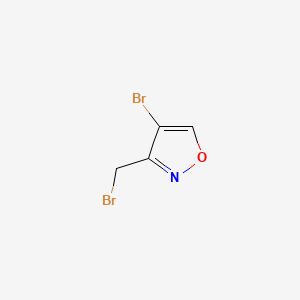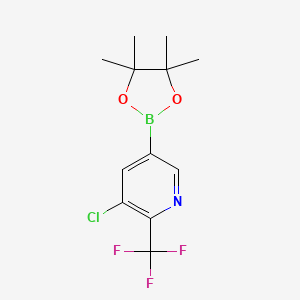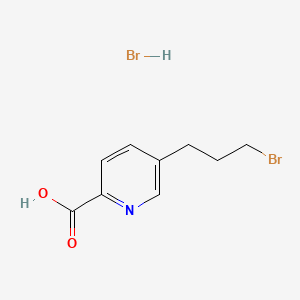![molecular formula C26H34N2O6 B13454607 1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate](/img/structure/B13454607.png)
1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyridine core, followed by the introduction of the benzyl, tert-butyl, and ethyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final step usually involves esterification to introduce the tricarboxylate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes may be employed to facilitate the coupling reactions. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at the 4 and 4’ positions.
1,10-phenanthroline: A related compound with a similar structure but different ring system.
Uniqueness
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate is unique due to its combination of functional groups and the resulting properties. The presence of benzyl, tert-butyl, and ethyl groups, along with the tricarboxylate moieties, provides a distinct set of chemical and physical characteristics that differentiate it from other bipyridine derivatives.
Propriétés
Formule moléculaire |
C26H34N2O6 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
1-O-benzyl 4-O-ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C26H34N2O6/c1-5-32-23(29)21-13-16-28(24(30)33-18-19-9-7-6-8-10-19)17-22(21)20-11-14-27(15-12-20)25(31)34-26(2,3)4/h6-11H,5,12-18H2,1-4H3 |
Clé InChI |
FOIPKIZSPFIYTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CN(CC1)C(=O)OCC2=CC=CC=C2)C3=CCN(CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)



![1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)


![1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane](/img/structure/B13454587.png)
![rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13454592.png)
![2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride](/img/structure/B13454593.png)
![N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B13454599.png)

